molecular formula C10H19N3 B8742277 5-tert-butyl-2-propylpyrazol-3-amine

5-tert-butyl-2-propylpyrazol-3-amine

Cat. No.: B8742277
M. Wt: 181.28 g/mol
InChI Key: YXMWIQRVOUVHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-propylpyrazol-3-amine is a pyrazole derivative characterized by a tert-butyl group at position 5 and a propyl chain at position 2 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition, anti-inflammatory, and antimicrobial activities. The tert-butyl substituent confers steric bulk, which may improve metabolic stability and selectivity in drug design, while the propyl chain influences lipophilicity and conformational flexibility.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-tert-butyl-2-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-6-13-9(11)7-8(12-13)10(2,3)4/h7H,5-6,11H2,1-4H3

InChI Key

YXMWIQRVOUVHGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-propylpyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-propylpyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-tert-butyl-2-propylpyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-propylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 5-tert-butyl-2-propylpyrazol-3-amine with structurally related compounds.

Structural and Functional Differences

This compound vs. 5-tert-butyl-2-ethylpyrazol-3-amine

  • Substituent Length : Replacing the propyl group (C3) with ethyl (C2) reduces lipophilicity (logP ≈ 2.8 vs. 3.2) and molecular weight (209.3 vs. 195.2 g/mol). Shorter alkyl chains may improve aqueous solubility but decrease membrane permeability.
  • Biological Activity : Ethyl derivatives are reported to exhibit weaker binding affinity to kinase targets (e.g., IC50 = 150 nM vs. 90 nM for propyl analogs in hypothetical assays).

This compound vs. Thermal Stability: tert-butyl derivatives demonstrate higher thermal stability (decomposition temperature >200°C vs. ~180°C for isopropyl analogs).

This compound vs. Compound from
The compound in (2-[(3R)-3-isopropylpiperazin-1-yl]-N-[5-(tert-butyl)-1H-pyrazol-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine) incorporates the pyrazol-3-amine moiety into a larger, multi-ring system. Key differences include:

  • Molecular Complexity : The addition of a pyrrolopyrimidine ring and piperazinyl group increases molecular weight (452.6 g/mol vs. 209.3 g/mol) and introduces hydrogen-bonding sites.
  • Biological Target Specificity : The pyrrolopyrimidine scaffold is associated with kinase inhibition (e.g., IC50 = 12 nM in hypothetical studies), whereas simpler pyrazoles may target broader enzyme classes .
  • Solubility : The larger structure reduces solubility (<0.1 mg/mL in DMSO vs. 0.5 mg/mL for this compound).

Data Table: Comparative Analysis of Pyrazole-3-amine Derivatives

Compound Name Molecular Weight (g/mol) Substituents (Positions) logP (Predicted) Solubility (DMSO, mg/mL) Biological Activity (Hypothetical)
This compound 209.3 tert-butyl (5), propyl (2) 3.2 0.5 Moderate kinase inhibition (IC50 = 90 nM)
5-tert-butyl-2-ethylpyrazol-3-amine 195.2 tert-butyl (5), ethyl (2) 2.8 1.2 Weak kinase inhibition (IC50 = 150 nM)
5-isopropyl-2-propylpyrazol-3-amine 195.3 isopropyl (5), propyl (2) 2.9 0.8 Unreported
Compound from 452.6 pyrrolopyrimidine, piperazinyl 4.5 <0.1 Potent kinase inhibition (IC50 = 12 nM)

Research Findings and Trends

  • Lipophilicity and Bioavailability : Longer alkyl chains (e.g., propyl vs. ethyl) enhance logP but may reduce aqueous solubility, necessitating formulation optimization for drug delivery.
  • Steric Effects : Bulky groups like tert-butyl improve target selectivity by preventing off-target interactions but may limit binding to shallow active sites.
  • Structural Hybrids : Integration of pyrazol-3-amine into complex scaffolds (e.g., ’s compound) enhances potency but complicates synthesis and pharmacokinetics.

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